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Compound of Interest

Compound Name: Pravastatin lactone

Cat. No.: B020420 Get Quote

An In-depth Technical Guide on Pravastatin Lactone: Chemical Structure and Properties

Introduction
Pravastatin is a well-established member of the statin class of drugs, utilized for its lipid-

lowering capabilities by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA)

reductase.[1][2] While pravastatin is administered in its active hydroxy acid form, its

corresponding metabolite, pravastatin lactone, plays a significant role in its overall

pharmacological profile.[3][4] Pravastatin lactone is a closed-ring, less polar derivative that is

formed from the intramolecular esterification of the parent compound.[4] This transformation

can occur non-enzymatically in the acidic environment of the stomach following oral

administration.[4] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, relevant biological pathways, and experimental protocols

associated with pravastatin lactone for researchers, scientists, and drug development

professionals.

Chemical Structure and Physicochemical Properties
Pravastatin lactone is chemically described as the delta-lactone form of pravastatin.[5] It is

also considered a fatty acid ester and a member of the hexahydronaphthalenes class of

compounds.[5][6]
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IUPAC Name: [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-

yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[5]

CAS Number: 85956-22-5[3][5][7][8]

Molecular Formula: C₂₃H₃₄O₆[3][5][7][8][9][10]

SMILES: CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C)CC[C@@H]3C--

INVALID-LINK--O3)O">C@@HO[3][4][5][10]

InChI Key: OQARDMYXSOFTLN-PZAWKZKUSA-N[4][5][10]

The key physicochemical properties of pravastatin lactone are summarized in the table below

for easy reference and comparison.

Property Value Source(s)

Molecular Weight 406.51 g/mol [3][6][7][8][9]

Appearance
White to off-white crystalline

solid/powder
[3][8]

Melting Point 140-143°C [8]

Solubility

DMSO: 20-100 mg/mLDMF: 25

mg/mLEthanol: 12.5

mg/mLPBS (pH 7.2): 10

mg/mL

[3][4][8]

Predicted pKa 13.49 ± 0.40 [8]

UV Maximum (in Ethanol) 238 nm [4][11]

Biological Activity and Signaling Pathways
HMG-CoA Reductase Inhibition
The primary mechanism of action for statins, including the active form of pravastatin, is the

competitive inhibition of HMG-CoA reductase.[1][12] This enzyme catalyzes the conversion of

HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://en.wikipedia.org/wiki/Cholesterol
https://pubmed.ncbi.nlm.nih.gov/26849185/
https://en.wikipedia.org/wiki/Cholesterol
https://allen.in/neet/biology/cholesterol-synthesis-pathway
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://pubmed.ncbi.nlm.nih.gov/26849185/
https://en.wikipedia.org/wiki/Cholesterol
https://allen.in/neet/biology/cholesterol-synthesis-pathway
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://www.slideshare.net/slideshow/cholesterol-biosynthesis-80943467/80943467
https://en.wikipedia.org/wiki/Mevalonate_pathway
https://pubmed.ncbi.nlm.nih.gov/26849185/
https://www.clinpgx.org/pathway/PA2031
https://en.wikipedia.org/wiki/Cholesterol
https://en.wikipedia.org/wiki/Mevalonate_pathway
https://www.clinpgx.org/pathway/PA2031
https://en.wikipedia.org/wiki/Cholesterol
https://en.wikipedia.org/wiki/Mevalonate_pathway
https://www.benchchem.com/product/b020420?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26849185/
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://allen.in/neet/biology/cholesterol-synthesis-pathway
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://www.slideshare.net/slideshow/cholesterol-biosynthesis-80943467/80943467
https://pubmed.ncbi.nlm.nih.gov/26849185/
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://pubmed.ncbi.nlm.nih.gov/26849185/
https://www.clinpgx.org/pathway/PA2031
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://www.clinpgx.org/pathway/PA2031
https://pubs.acs.org/doi/10.1021/acs.biochem.6b00342
https://pubmed.ncbi.nlm.nih.gov/2126139/
https://www.bocsci.com/resources/what-are-hmg-coa-reductase-inhibitors.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway.[5][10] By blocking this step, pravastatin reduces the endogenous production of

cholesterol.[2] This reduction in intracellular cholesterol levels in hepatocytes leads to a

compensatory upregulation of LDL receptors on the cell surface, which in turn increases the

clearance of LDL cholesterol from the bloodstream.[1][13] While the lactone form is generally

considered a prodrug, it can convert to the active hydroxy acid form to exert its inhibitory effect.

[12][14]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of

inhibition by statins.
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Figure 1: HMG-CoA Reductase Pathway Inhibition by Pravastatin.
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Experimental Protocols
Interconversion of Pravastatin and Pravastatin Lactone
The conversion between the active hydroxy acid form of pravastatin and its inactive lactone is

pH-dependent.

Lactonization (Acid to Lactone): Pravastatin lactone is formed from pravastatin under acidic

conditions, mimicking the environment of the stomach.[4] A general laboratory procedure

involves dissolving pravastatin in an acidic solution (e.g., adjusting the pH to ~2 with HCl)

and refluxing the mixture.[15][16] The progress of the reaction can be monitored by

techniques such as HPLC. It is important to note that prolonged heating can lead to the

formation of impurities.[15]

Hydrolysis (Lactone to Acid): The conversion of pravastatin lactone to its active hydroxy

acid form is efficiently achieved under alkaline conditions.[17] A typical protocol involves

dissolving pravastatin lactone in a basic solution, such as 0.1 N NaOH, often prepared in

an aqueous-organic mixture (e.g., 50% acetonitrile in water), and incubating at room

temperature.[14][17] The reaction is generally rapid and can be monitored by HPLC to

confirm the disappearance of the lactone peak and the appearance of the hydroxy acid peak.

The logical relationship for this pH-dependent conversion is shown below.

Pravastatin
(Hydroxy Acid Form)

Pravastatin Lactone

 Acidic Conditions (e.g., pH < 4)
Intramolecular Esterification

 Alkaline Conditions (e.g., pH > 7)
Hydrolysis
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Figure 2: pH-Dependent Interconversion of Pravastatin and its Lactone.
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Analytical Method: HPLC Quantification of Pravastatin
Lactone
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification

of pravastatin and its lactone form. The following is a representative protocol based on

published methods.[16][18][19][20][21]

Chromatographic System: A standard HPLC system equipped with a UV detector.

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

[18][20]

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile

phase is a gradient or isocratic mixture of acetonitrile or methanol and an acidic buffer like

0.1% formic acid or an ammonium acetate buffer adjusted to an acidic pH (e.g., pH 3-4.5).[3]

[16]

Flow Rate: Typically 1.0 - 1.5 mL/min.[19][20]

Detection: UV detection at 238 nm.[4][16]

Sample Preparation:

Pharmaceuticals: Crush tablets, dissolve in the mobile phase, sonicate to ensure complete

dissolution, filter, and dilute to the desired concentration.[16][21]

Biological Samples (Plasma/Serum): To stabilize the analytes, dilute the plasma sample

with a pH 4.5 buffer.[3] Perform solid-phase extraction (SPE) to remove proteins and

interfering substances.[3][22] Evaporate the eluate and reconstitute the residue in the

mobile phase.[3]

Quantification: Create a calibration curve using standards of known concentrations of

pravastatin lactone. The peak area of the analyte is proportional to its concentration.

In Vitro HMG-CoA Reductase Inhibition Assay
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This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase.

The protocol is based on commercially available kits that monitor the consumption of the

cofactor NADPH.[23][24][25][26][27]

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a

reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease

in absorbance at 340 nm.

Materials:

Recombinant human HMG-CoA reductase enzyme.

HMG-CoA substrate solution.

NADPH solution.

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

Test compound (Pravastatin lactone, converted to active form prior to assay) and positive

control (e.g., Pravastatin).

96-well UV-transparent plate.

Spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

Prepare working solutions of the enzyme, NADPH, and HMG-CoA in the assay buffer.

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and

the HMG-CoA reductase enzyme. For a positive control, use pravastatin. For a negative

control, use the vehicle (e.g., DMSO).

Pre-incubate the plate at 37°C.

Initiate the reaction by adding the HMG-CoA and NADPH solution to all wells.
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Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic

mode.

Calculate the rate of reaction (decrease in absorbance per minute).

Determine the percent inhibition for each concentration of the test compound relative to

the negative control.

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%.

Experimental Workflows
Pharmacokinetic Analysis Workflow
The quantification of pravastatin and pravastatin lactone in biological matrices is crucial for

pharmacokinetic studies. A typical workflow involves sample collection, preparation to ensure

analyte stability, extraction, and analysis by a sensitive method like UHPLC-MS/MS.[3][28]
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Figure 3: Workflow for Pharmacokinetic Analysis of Pravastatin Lactone.
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Conclusion
Pravastatin lactone, as a key metabolite of pravastatin, is an important entity in the study of

statin pharmacology. Its chemical properties, particularly its pH-dependent interconversion with

the active hydroxy acid form, are critical for understanding its behavior in vivo. The detailed

experimental protocols and workflows provided in this guide offer a robust framework for

researchers engaged in the analysis, characterization, and evaluation of pravastatin lactone
in drug development and clinical research settings. A thorough understanding of its properties

and the pathways it influences is essential for optimizing the therapeutic use of pravastatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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